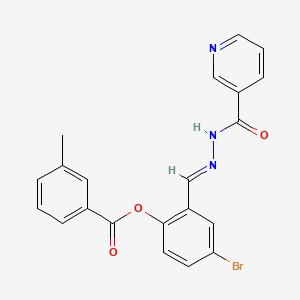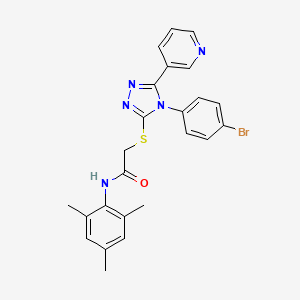
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C27H21ClN2O4 and a molecular weight of 472.932 g/mol . This compound is known for its unique structure, which includes a naphthyloxy group, a propanoyl group, a carbohydrazonoyl group, and a chlorobenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Naphthyloxy Group: The initial step involves the preparation of the naphthyloxy group through a nucleophilic substitution reaction.
Propanoylation: The naphthyloxy compound is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.
Carbohydrazonoylation: The propanoylated compound undergoes carbohydrazonoylation by reacting with carbohydrazide under acidic conditions.
Chlorobenzoate Formation: Finally, the compound is esterified with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Analyse Chemischer Reaktionen
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
1-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate: This compound has a similar structure but includes an additional naphthyl group, which may alter its chemical properties and biological activities.
4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
764667-68-7 |
|---|---|
Molekularformel |
C27H21ClN2O4 |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
[2-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H21ClN2O4/c1-18(33-25-12-6-9-19-7-2-4-10-23(19)25)26(31)30-29-17-21-8-3-5-11-24(21)34-27(32)20-13-15-22(28)16-14-20/h2-18H,1H3,(H,30,31)/b29-17+ |
InChI-Schlüssel |
XACIDPPXNDQQRK-STBIYBPSSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)

![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)



![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)

![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)


![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)

